5,7-Dihydroxy-8-methoxy-4-oxo-4H-1-benzopyran-2,6-diyl diacetate
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Overview
Description
5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate is a complex organic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, is characterized by its unique structural features, including dihydroxy and methoxy groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions to introduce the acetate groups . The reaction is usually carried out at elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antioxidant and antimicrobial properties.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with similar biological activities.
Chromone: Another chromene derivative with diverse pharmacological properties.
Flavonoids: A class of compounds with a similar core structure and wide-ranging biological activities.
Uniqueness
5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological properties. Its dual hydroxyl and methoxy groups, along with the acetate moieties, make it a versatile compound for various applications .
Properties
CAS No. |
138680-85-0 |
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Molecular Formula |
C14H12O9 |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
(6-acetyloxy-5,7-dihydroxy-8-methoxy-4-oxochromen-2-yl) acetate |
InChI |
InChI=1S/C14H12O9/c1-5(15)21-8-4-7(17)9-10(18)13(22-6(2)16)11(19)14(20-3)12(9)23-8/h4,18-19H,1-3H3 |
InChI Key |
ZXVNBPZCUAZUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=O)C2=C(C(=C(C(=C2O1)OC)O)OC(=O)C)O |
Origin of Product |
United States |
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